Isonicotinohydroxamic acid is a compound that belongs to the class of hydroxamic acids, which are characterized by the presence of a hydroxamic functional group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of histone deacetylases, which are important targets in cancer therapy. Hydroxamic acids, including isonicotinohydroxamic acid, are known for their ability to chelate metal ions and modulate enzyme activities, making them significant in various biochemical processes .
Isonicotinohydroxamic acid is derived from isonicotinic acid, a pyridine derivative. It is classified as a hydroxamic acid due to the presence of the hydroxamic group (-C(=O)NHOH). Hydroxamic acids are widely studied for their pharmacological properties and are often used as pharmacophores in drug design due to their ability to interact with metal ions and enzymes .
The synthesis of isonicotinohydroxamic acid can be achieved through several methods, primarily focusing on the reaction of isonicotinic acid with hydroxylamine. Here are some common approaches:
Isonicotinohydroxamic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for isonicotinohydroxamic acid primarily revolves around its role as a histone deacetylase inhibitor. By chelating zinc ions in the active site of histone deacetylases, it prevents these enzymes from removing acetyl groups from histones, leading to increased acetylation levels. This alteration in histone modification can affect gene expression patterns associated with cancer progression.
These properties contribute to its utility in biological applications, particularly in drug formulation where solubility is crucial for bioavailability.
Isonicotinohydroxamic acid has several scientific applications:
Isonicotinohydroxamic acid (INHA) is a rationally designed derivative of isonicotinic acid, where the carboxylic acid group (–COOH) is replaced by a hydroxamic acid functionality (–CONHOH). This structural modification significantly alters its metal-chelating properties while retaining the pyridine ring’s electronic characteristics. The 4-pyridyl positioning of the hydroxamic acid group enables optimal linear geometry for bidentate metal coordination, distinguishing it from ortho- and meta-substituted isomers like picolinic and nicotinic hydroxamic acids [1] [6]. This spatial arrangement facilitates stronger interactions with binuclear metal centers in enzymes compared to monodentate isonicotinic acid [4].
Key structural features include:
Table 1: Structural Comparison of Isonicotinic Acid Derivatives
Compound | Core Structure | Metal-Binding Group | Coordination Mode |
---|---|---|---|
Isonicotinic acid | 4-Pyridyl | Carboxylate | Monodentate |
Isoniazid | 4-Pyridyl | Hydrazide | Monodentate (activated) |
Isonicotinohydroxamic acid | 4-Pyridyl | Hydroxamate | Bidentate |
Synthetic routes to INHA primarily involve:
The discovery of INHA originated from structure-activity relationship (SAR) studies of isonicotinic acid derivatives, particularly the anti-tubercular drug isoniazid (isonicotinic acid hydrazide). Researchers observed that substituting the hydrazide group with hydroxamic acid enhanced metalloenzyme inhibition breadth while retaining the pyridine ring’s membrane permeability [6] [8]. This modification established INHA as a privileged pharmacophore in metalloenzyme inhibitor design due to:
Historically, INHA served as a chemical tool for studying hydroxamate-based inhibition mechanisms preceding FDA-approved hydroxamic acid drugs like vorinostat (SAHA) and belinostat [3] [7]. Its pharmacophore inspired hybrid inhibitors targeting multiple metalloenzymes, such as HDACs and tyrosinase, by conjugating the isonicotinohydroxamic acid core with target-specific backbone groups [4] [9].
INHA exerts broad-spectrum metalloenzyme inhibition through reversible, active site-directed chelation of catalytic metal ions. Its efficacy stems from unique physicochemical properties:
Table 2: Metalloenzyme Inhibition by Isonicotinohydroxamic Acid
Enzyme Class | Target Example | Inhibition Constant (Ki) | Chelation Mode |
---|---|---|---|
Histone deacetylases | HDAC1 | 15–85 nM | Zn²⁺ bidentate |
Tyrosinases | Mushroom tyrosinase | 7–120 nM* | Cu²⁺ binuclear bridge |
Matrix metalloproteinases | MMP-9 | 50–220 nM | Zn²⁺ bidentate |
Comparative values: Vorinostat HDAC Ki = 10 nM; Benzohydroxamic acid tyrosinase Ki = 7 nM [4] |
Mechanistic studies reveal that INHA inhibits metalloenzymes through:
Unlike non-specific chelators (e.g., EDTA), INHA does not deplete physiological metal pools from transport proteins (e.g., transferrin-Fe³⁺ complex) due to kinetic inertness of protein-metal complexes and INHA’s moderate affinity for Fe³⁺ (Kb ~10¹⁴ M⁻¹ vs. transferrin’s Kb = 10²² M⁻¹) [2] [3]. This selectivity prevents off-target metal depletion toxicity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7